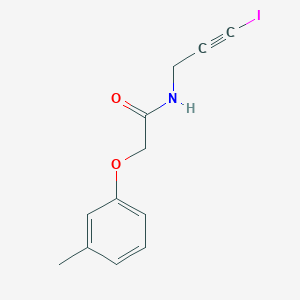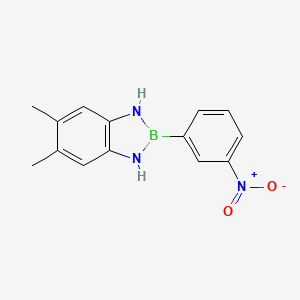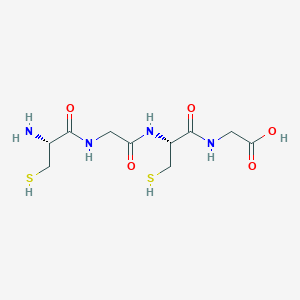
L-Cysteinylglycyl-L-cysteinylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteinylglycyl-L-cysteinylglycine is a tripeptide composed of two cysteine residues and one glycine residue. It is an intermediate metabolite in the glutathione metabolism pathway, playing a crucial role in maintaining cellular redox homeostasis and protecting cells from oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Cysteinylglycyl-L-cysteinylglycine can be synthesized through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the synthesis begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS or enzymatic synthesis. Enzymatic synthesis uses proteases to catalyze the formation of peptide bonds between amino acids, offering a more environmentally friendly and cost-effective approach .
Chemical Reactions Analysis
Types of Reactions
L-Cysteinylglycyl-L-cysteinylglycine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or molecular oxygen can oxidize the thiol groups in cysteine residues to form disulfide bonds.
Reduction: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol can break disulfide bonds, converting them back to thiol groups.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of thioether-linked peptides.
Scientific Research Applications
L-Cysteinylglycyl-L-cysteinylglycine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions involving thiol groups.
Biology: Investigated for its role in cellular redox regulation and as a precursor in glutathione metabolism.
Medicine: Explored for its potential in antioxidant therapies and as a biomarker for oxidative stress-related diseases.
Mechanism of Action
L-Cysteinylglycyl-L-cysteinylglycine exerts its effects primarily through its thiol groups, which can undergo reversible oxidation-reduction reactions. These reactions help maintain cellular redox balance and protect cells from oxidative damage. The compound interacts with various molecular targets, including enzymes involved in redox regulation and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Glutathione (γ-L-glutamyl-L-cysteinylglycine): A tripeptide with a similar structure but includes a glutamate residue instead of an additional cysteine.
L-Cysteinylglycine: A dipeptide consisting of cysteine and glycine, lacking the second cysteine residue.
Uniqueness
L-Cysteinylglycyl-L-cysteinylglycine is unique due to its two cysteine residues, which provide additional thiol groups for redox reactions. This enhances its antioxidant capacity and makes it a valuable compound for studying redox biology and developing antioxidant therapies .
Properties
CAS No. |
64395-06-8 |
|---|---|
Molecular Formula |
C10H18N4O5S2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[[(2R)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C10H18N4O5S2/c11-5(3-20)9(18)12-1-7(15)14-6(4-21)10(19)13-2-8(16)17/h5-6,20-21H,1-4,11H2,(H,12,18)(H,13,19)(H,14,15)(H,16,17)/t5-,6-/m0/s1 |
InChI Key |
XRNLWLSHAMWRRG-WDSKDSINSA-N |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)N)S |
Canonical SMILES |
C(C(C(=O)NCC(=O)NC(CS)C(=O)NCC(=O)O)N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


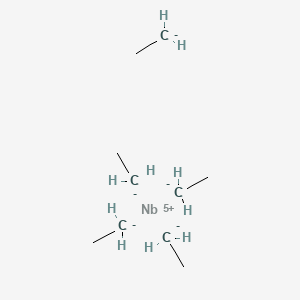
![2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol](/img/structure/B14509891.png)
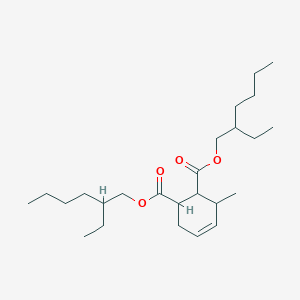
![2-[1-(Dimethylamino)butylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14509901.png)
![S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate](/img/structure/B14509908.png)




![1-Bromo-4-[2-(4-decylphenyl)ethenyl]benzene](/img/structure/B14509931.png)

![3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid](/img/structure/B14509943.png)
